N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride
Description
This compound is an acetamide derivative featuring a 2,4,5-trichlorophenoxy group linked to a 3-(4-methylpiperazin-1-yl)propyl chain, with two hydrochloride counterions. The dihydrochloride salt enhances solubility and bioavailability, a common modification in drug development. Its molecular formula is C₁₇H₂₂Cl₃N₃O₂·2HCl, with a molecular weight of approximately 437.2 g/mol (calculated).
Properties
CAS No. |
86746-04-5 |
|---|---|
Molecular Formula |
C16H24Cl5N3O2 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride |
InChI |
InChI=1S/C16H22Cl3N3O2.2ClH/c1-21-5-7-22(8-6-21)4-2-3-20-16(23)11-24-15-10-13(18)12(17)9-14(15)19;;/h9-10H,2-8,11H2,1H3,(H,20,23);2*1H |
InChI Key |
VKCGQLZNQWPKAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on cellular processes. Its interactions with biological molecules can provide insights into the mechanisms of action of similar compounds .
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with binding sites, while the trichlorophenoxy group can modulate the compound’s activity. These interactions can lead to changes in cellular processes, such as signal transduction or metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Phenoxyacetamide Derivatives
The following table highlights key structural and functional differences between the target compound and related derivatives:
Key Observations :
- Amine Side Chain : Morpholine () is less basic than 4-methylpiperazine, which may reduce solubility in acidic environments . Hydrazine derivatives () exhibit lower molecular weights and superior apoptotic activity (IC₅₀ = 6.2 µM) .
- Salt Forms: Dihydrochloride salts (target compound, ) improve aqueous solubility compared to monohydrochloride or free-base analogs .
Pharmacological and Physicochemical Properties
Physical Properties
- Melting Points : Dihydrochloride salts generally exhibit higher melting points (e.g., 198–200°C for Compound 12 in ) compared to free bases, correlating with improved stability .
- Solubility : The dihydrochloride form of the target compound likely has superior water solubility (>10 mg/mL) compared to neutral analogs, as seen in similar piperazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
